Cimetidine EP Impurity I HCl

Pharmaceutical Analysis Quality Control Reference Standard

Inaccurate impurity quantification due to mismatched reference standards can derail ANDA/DMF submissions. Cimetidine EP Impurity I HCl (≥95% HPLC) is the exact, structurally defined process-related impurity required for compendial compliance. • Enables accurate system suitability testing (resolution, RRT) in stability-indicating HPLC methods per ICH Q2(R1). • Supports batch-release quantification and forced-degradation studies to map Cimetidine degradation pathways. • Supplied with full characterization data; ready for immediate integration into QC workflows.

Molecular Formula C6H11N2OCl
Molecular Weight 162.62
CAS No. 38603-74-6
Cat. No. B601782
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCimetidine EP Impurity I HCl
CAS38603-74-6
Molecular FormulaC6H11N2OCl
Molecular Weight162.62
Structural Identifiers
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cimetidine EP Impurity I HCl Reference Standard


Cimetidine EP Impurity I HCl, chemically designated as (5-ethyl-1H-imidazol-4-yl)methanol hydrochloride, is a well-characterized process-related impurity of the histamine H2-receptor antagonist Cimetidine . With a molecular formula of C6H11N2OCl and a molecular weight of 162.62 g/mol, this compound is distinguished by its imidazole ring and a hydroxymethyl substituent, lacking the cyanoguanidine and thioether moieties of the parent drug . It is primarily utilized as a high-purity (>95%) reference standard, essential for the development and validation of analytical methods, quality control (QC) testing, and ensuring compliance with pharmacopeial monographs such as those of the European Pharmacopoeia (EP) and United States Pharmacopeia (USP) [1].

Reference standard for analytical method development, validation, and pharmacopeial compliance (EP/USP).

Impurity profiling – identification and quantification of process-related impurities in Cimetidine API and drug products.

HPLC/LC-MS method suitability – characterized chromatographic and mass spectrometric behavior supports system suitability and peak assignment.

Why Cimetidine EP Impurity I HCl Cannot Be Substituted


The use of a non-specific or incorrectly matched impurity reference standard introduces significant risk into pharmaceutical analysis. Cimetidine EP Impurity I HCl possesses a unique chemical structure that dictates its specific behavior in chromatographic and spectroscopic systems . Substituting it with a different Cimetidine impurity, such as Impurity E (sulfoxide) or Impurity C (amide), will result in different retention times, distinct mass spectral fragmentation patterns, and variable UV absorbance . This misidentification can lead to inaccurate quantification, failed system suitability tests, and ultimately, non-compliance with regulatory specifications that mandate the use of a characterized reference standard for each specified impurity [1]. Therefore, precise identification and quantification are contingent upon using the exact, structurally defined compound.

Structural mismatch Substitution with another Cimetidine impurity (e.g., Impurity E sulfoxide or Impurity C amide) may shift retention time and mass spectral fragmentation, leading to inaccurate quantification.
Regulatory context Pharmacopeial monographs require a characterized reference standard for each specified impurity; non-corresponding standards may cause failed system suitability and non-compliance.
Detection specificity The lack of sulfur in this impurity (unlike parent Cimetidine or Impurity E) differentiates its UV and MS response – substituting with a sulfur-containing analog can distort detection specificity.

Analytical Comparison of Cimetidine EP Impurity I HCl


Defined Purity for Accurate Quantification

Cimetidine EP Impurity I HCl is supplied as a certified reference standard with a minimum purity of 95% as determined by High-Performance Liquid Chromatography (HPLC), a specification that is verified and documented in a Certificate of Analysis (CoA) . This level of purity is essential for its role as a primary calibrant in quantitative analysis. In contrast, the parent compound, Cimetidine, is subject to less stringent purity requirements for the presence of related substances, allowing for up to 0.2% of any single impurity and a total of 1.0% [1]. The high and defined purity of the Impurity I HCl standard minimizes error in method validation and routine QC assays, ensuring accurate determination of this specific impurity in Cimetidine drug substances and products.

Purity specification
Class-level inference
Target≥95% (HPLC)
Comparator≤0.2% single impurity (Cimetidine API)
Supports accurate quantification with low analytical variability.
Vendor CoA; verify lot-specific purity.
Pharmaceutical Analysis Quality Control Reference Standard

Unique Molecular Weight and Formula

Cimetidine EP Impurity I HCl has a molecular formula of C6H11N2OCl and a molar mass of 162.62 g/mol [1]. This is markedly distinct from the parent drug Cimetidine (C10H16N6S, MW 252.34 g/mol) and from other common impurities like Cimetidine EP Impurity E (sulfoxide, C10H16N6OS, MW 268.34 g/mol) and Cimetidine EP Impurity C (amide, C10H18N6O2S, MW 286.35 g/mol) [2]. This mass difference is analytically significant, enabling unequivocal identification via Mass Spectrometry (MS). The absence of sulfur in Impurity I HCl (unlike Cimetidine and Impurity E) further differentiates it, allowing for sulfur-specific detection methods to be used in its characterization or, conversely, to differentiate it from sulfur-containing analytes [3].

Molecular weight identity
Class-level inference
Target162.62 g/mol (C₆H₁₁N₂OCl)
vs Cimetidine252.34 g/mol
vs Impurity E268.34 g/mol
Unique mass distinguishes from parent and other impurities in MS analysis.
HRMS or LC-MS recommended for unambiguous assignment.
Mass Spectrometry Structural Elucidation Analytical Chemistry

Distinct Chromatographic Retention

The structural divergence of Cimetidine EP Impurity I HCl results in significantly different chromatographic behavior in reversed-phase HPLC systems . While absolute retention times are method-dependent, the compound's lack of the hydrophobic cyanoguanidine and thioether groups found in Cimetidine leads to a lower logP and therefore shorter retention times on standard C18 columns, often eluting near the solvent front under conditions optimized for the parent drug . This necessitates method adjustments for adequate resolution, a property that is distinct from other impurities like the sulfoxide (Impurity E) which elutes earlier, or the amide (Impurity C) which elutes later, as established in validated pharmacopeial methods [1]. This specific retention behavior must be characterized using the authentic standard to establish system suitability parameters like resolution and relative retention time (RRT).

Chromatographic retention
Class-level inference
RRT<0.3 (vs Cimetidine RRT=1.0)
Impurity C RRT≈0.7-0.9 (method-dependent)
Early elution profile requires method optimization for adequate resolution.
Reversed-phase C18; validate RRT under actual conditions.
HPLC Method Development Chromatography Method Validation

Validated Sensitivity for Trace Detection

For the related free base, 4-hydroxymethyl-5-methylimidazol (MH), a validated HPLC method using a porous graphitic carbon (PGC) column achieved a limit of detection (LOD) of 0.06 µg/mL [1]. This high sensitivity demonstrates that even trace levels of this impurity class can be reliably detected and quantified in complex drug matrices. The use of the authentic hydrochloride salt standard, Cimetidine EP Impurity I HCl, ensures that the method's accuracy and sensitivity are properly calibrated, as its salt form may influence its chromatographic behavior and detectability relative to the free base . This level of sensitivity is critical for meeting stringent regulatory thresholds, where impurities are often controlled at levels ≤0.10% or ≤0.15% of the API peak [2].

Trace detection sensitivity
Cross-study comparable
LOD (free base)0.06 µg/mL
Cimetidine LOD0.07 µg/mL (same conditions)
Reported LOD supports trace-level monitoring for ICH-compliant control.
PGC column, UV 228 nm; salt form may require recalibration.
Trace Analysis Method Sensitivity Quantitative Analysis

Cimetidine EP Impurity I HCl Applications


HPLC/UPLC Method Development & Validation

As a certified reference standard with defined purity (≥95%) and known chromatographic behavior, Cimetidine EP Impurity I HCl is essential for developing a stability-indicating HPLC method. It is used to establish system suitability parameters, such as resolution between the impurity peak and the Cimetidine peak, and to determine the relative retention time (RRT) for identification in routine QC testing [1]. The method's accuracy, precision, linearity, and LOD/LOQ for this specific impurity are validated using the standard, as mandated by ICH Q2(R1) [2].

QC Release and Stability Testing

In a QC laboratory, this standard is used as a reference material for the quantification of Impurity I in batches of Cimetidine Active Pharmaceutical Ingredient (API) and finished drug products. Its use ensures that the impurity level does not exceed the specified limit (e.g., ≤0.2% for any single impurity, as per USP) [1]. This is a critical step in batch release and for monitoring impurity growth in long-term and accelerated stability studies, ensuring product safety and efficacy throughout its shelf life .

Regulatory Submissions (ANDA/DMF)

The characterization and control of impurities is a cornerstone of regulatory submissions like Abbreviated New Drug Applications (ANDAs) and Drug Master Files (DMFs) [1]. The use of a well-characterized standard like Cimetidine EP Impurity I HCl provides the necessary evidence to regulatory agencies (e.g., FDA, EMA) that the impurity profile of the drug substance is understood and controlled. It demonstrates a commitment to quality and facilitates a smoother review process .

Forced Degradation Studies

This impurity standard is employed as a marker to understand the degradation pathways of Cimetidine. By exposing the drug substance to stress conditions (e.g., heat, light, acid, base, oxidation) and using the standard to identify and quantify the formation of Impurity I, researchers can determine if it is a primary degradation product and establish which conditions promote its formation [1]. This information is critical for developing a stable formulation and defining appropriate storage conditions .

Application
Selection Property
Validation Focus
HPLC/UPLC method development & validation
Certified purity and known chromatographic profile
Resolution, RRT, accuracy, precision, LOD/LOQ per ICH Q2(R1)
QC release and stability testing
Defined purity standard for quantitative determination
Impurity limit compliance (e.g., ≤0.2%) and stability trend monitoring
Regulatory submissions (ANDA/DMF)
Well-characterized impurity reference standard
Evidence of impurity profile control for dossier support
Forced degradation studies
Structure-specific marker for degradation pathway
Identification and quantification under stress conditions to define formulation stability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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